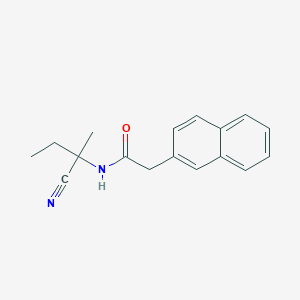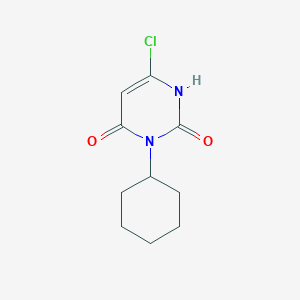![molecular formula C17H19N3O4 B2371749 N-isopropyl-2-oxo-2-[2,5-diméthyl-1-(4-nitrophényl)-1H-pyrrol-3-yl]acétamide CAS No. 633318-61-3](/img/structure/B2371749.png)
N-isopropyl-2-oxo-2-[2,5-diméthyl-1-(4-nitrophényl)-1H-pyrrol-3-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The isopropyl group is a common branching in organic chemistry, and the oxoacetamide part suggests the presence of a carbonyl group (C=O) and an amide group (CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromaticity of the pyrrole and phenyl rings would contribute to the compound’s stability. The nitro group is a strong electron-withdrawing group, which would impact the electron distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Activité antimicrobienne
Les chalcones, y compris notre composé, ont démontré des effets antimicrobiens puissants. Les chercheurs ont étudié leur capacité à inhiber la croissance bactérienne et fongique. Les caractéristiques structurelles du composé contribuent à ses propriétés antimicrobiennes, ce qui en fait un candidat potentiel pour de nouveaux antibiotiques ou antifongiques .
Potentiel anticancéreux
Les chalcones présentent une activité anticancéreuse prometteuse. Elles interfèrent avec la prolifération des cellules cancéreuses, induisent l'apoptose et inhibent l'angiogenèse. La structure unique de notre composé peut contribuer à son efficacité contre des types de cancer spécifiques. Des études supplémentaires sont nécessaires pour explorer son potentiel en tant que médicament anticancéreux .
Propriétés antioxydantes
Les chalcones possèdent des propriétés antioxydantes, piégeant les radicaux libres et protégeant les cellules du stress oxydatif. Le groupe nitrophényle de notre composé contribue probablement à son activité antioxydante. Les chercheurs ont étudié son potentiel dans la prévention des maladies liées aux dommages oxydatifs .
Inhibition de la tyrosinase
Les inhibiteurs de la tyrosinase jouent un rôle crucial dans le traitement des troubles de l'hyperpigmentation. Certaines chalcones, y compris notre composé, présentent des effets inhibiteurs de la tyrosinase. Ces résultats suggèrent son utilisation en cosmétique ou en dermatologie .
Effets anti-inflammatoires
Les chalcones ont des propriétés anti-inflammatoires, modulant les voies inflammatoires. La structure pyrrole-thiophène unique de notre composé peut améliorer son activité anti-inflammatoire. Les chercheurs ont exploré son potentiel dans la gestion des affections inflammatoires .
Applications antibactériennes
Les chalcones ont été étudiées comme agents antibactériens. Le motif de substitution spécifique de notre composé peut influencer son efficacité antibactérienne. Les chercheurs ont étudié son activité contre diverses souches bactériennes .
Synthèse hétérocyclique
Les chalcones servent d'intermédiaires précieux pour la synthèse de composés hétérocycliques. Les chercheurs les ont utilisées pour créer des pyrimidines, des pyrazolines, des pyrazoles et des thiazines. La voie de synthèse de notre composé pourrait contribuer à de nouveaux dérivés hétérocycliques .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug action, where the compound interacts with specific proteins or other targets in the body. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2-oxo-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10(2)18-17(22)16(21)15-9-11(3)19(12(15)4)13-5-7-14(8-6-13)20(23)24/h5-10H,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKUTVVWQWEFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2371669.png)
![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)
![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)
![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)
![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)


![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
